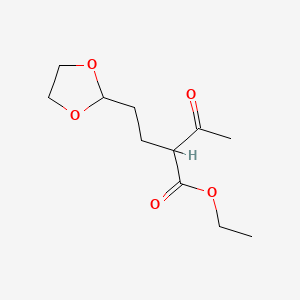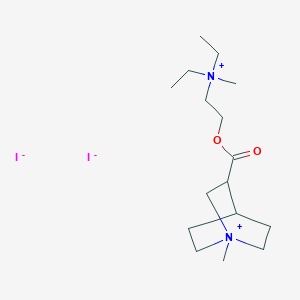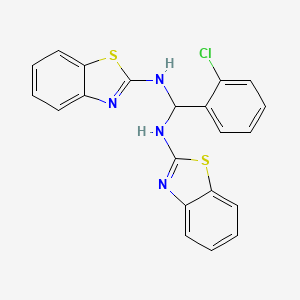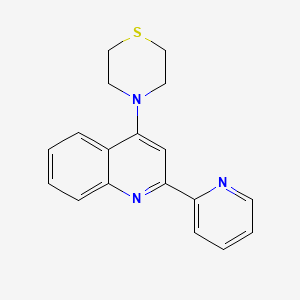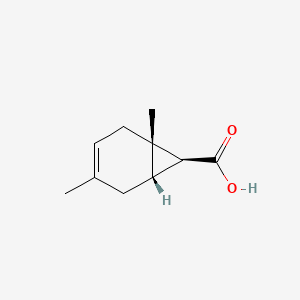
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid is a bicyclic organic compound. The compound’s structure features a bicycloheptane ring system with methyl and carboxylic acid functional groups. This unique structure imparts specific chemical properties and reactivity patterns to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid typically involves multiple steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its unique bicyclic structure and reactivity, which can be useful in the synthesis of complex organic molecules.
Biology
Research may explore the compound’s potential biological activity, including its interactions with enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.
Industry
The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism by which (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Methylated carboxylic acids: Compounds with similar functional groups but different ring systems.
Uniqueness
The unique combination of a bicycloheptane ring system with methyl and carboxylic acid groups distinguishes (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid from other compounds. This unique structure imparts specific chemical properties and reactivity patterns that can be exploited in various applications.
Propriétés
Numéro CAS |
98875-00-4 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1S,6S,7S)-1,4-dimethylbicyclo[4.1.0]hept-3-ene-7-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h3,7-8H,4-5H2,1-2H3,(H,11,12)/t7-,8+,10-/m0/s1 |
Clé InChI |
CZDWEPMNMRFZOA-XKSSXDPKSA-N |
SMILES isomérique |
CC1=CC[C@]2([C@@H](C1)[C@@H]2C(=O)O)C |
SMILES canonique |
CC1=CCC2(C(C1)C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


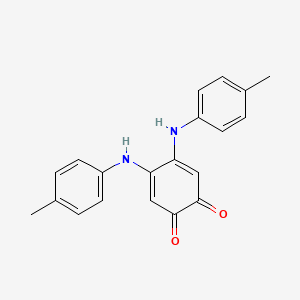
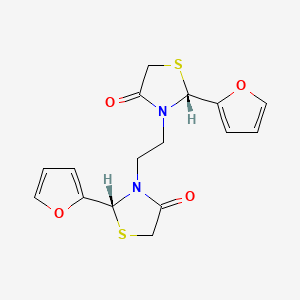
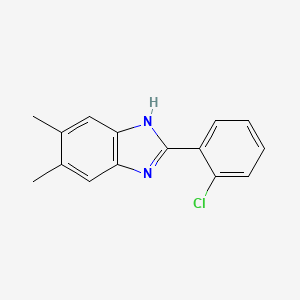
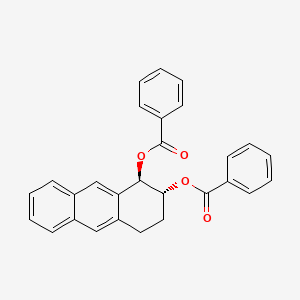
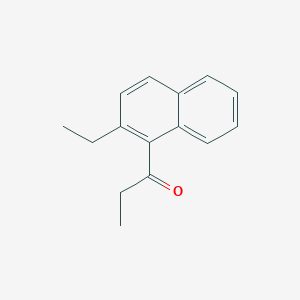
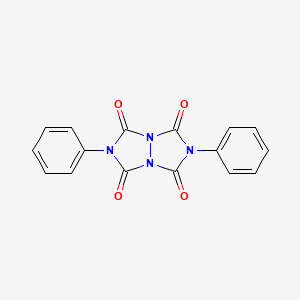

![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
